molecular formula C7H5ClN2O B6252140 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one CAS No. 1402666-33-4

4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one

Cat. No.: B6252140
CAS No.: 1402666-33-4
M. Wt: 168.6
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Description

4-Chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one (CAS 1402666-33-4) is a high-value chemical building block with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol . This compound features a fused bicyclic pyrrolopyridinone structure, a privileged scaffold in medicinal chemistry, and is characterized by the presence of a chlorine atom at the 4-position, which serves as a versatile handle for further synthetic elaboration through cross-coupling reactions and nucleophilic substitutions . This reagent is primarily used in research and development as a key synthetic intermediate for the construction of more complex molecules. Its core structure is highly relevant in the discovery of new pharmaceutical agents, particularly in the synthesis of kinase inhibitors and other small-molecule therapeutics . The specific reactivity of the chloro-substituent allows researchers to efficiently introduce diverse structural motifs, making it invaluable for creating compound libraries and exploring structure-activity relationships (SAR). Available in quantities ranging from 50mg to 5g , it is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1402666-33-4

Molecular Formula

C7H5ClN2O

Molecular Weight

168.6

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloro 5h,6h,7h Pyrrolo 3,4 B Pyridin 7 One and Its Structural Precursors

Retrosynthetic Analysis of the 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one Scaffold

A retrosynthetic analysis of the this compound scaffold suggests several logical disconnections based on established synthetic methodologies for related heterocyclic systems. The primary scaffold is a bicyclic system containing a pyridine (B92270) ring fused to a γ-lactam ring.

One logical approach involves a late-stage chlorination. This disconnects the target molecule back to the non-chlorinated parent, 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one. The introduction of the chlorine atom at the C-4 position can be envisioned as a functional group interconversion, potentially from a hydroxyl group (as the tautomeric pyridinol form) or via direct electrophilic chlorination if the ring system's electronics are favorable.

A more fundamental disconnection breaks the γ-lactam ring. This could occur via the amide bond, leading back to a substituted pyridine precursor bearing carboxylic acid and amino-methyl functionalities at the C-3 and C-2 positions, respectively. Cyclization of such a precursor would form the desired five-membered lactam ring.

Further deconstruction, inspired by multicomponent reaction strategies, breaks down the entire bicyclic core. mdpi.commdpi.com For instance, an aza-Diels-Alder-based retrosynthesis would disconnect the structure into a dienophile, such as maleic anhydride, and a complex diene partner, which itself is the product of a preceding reaction. This diene is often generated in situ from the reaction of an aldehyde, an amine, and an α-isocyanoacetamide in an Ugi-Zhu three-component reaction. mdpi.com This powerful approach allows for the rapid assembly of the core structure from simple, acyclic precursors.

Table 1: Key Retrosynthetic Disconnections

Disconnection Strategy Precursor(s) Relevant Synthetic Operation
Late-Stage Chlorination 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one Electrophilic/Nucleophilic Chlorination
Lactam Ring Formation 2-(aminomethyl)-pyridine-3-carboxylic acid derivative Amide bond formation / Cyclization
Aza-Diels-Alder 5-aminooxazole (from Ugi-Zhu reaction) and Maleic Anhydride [4+2] Cycloaddition Cascade

Established Synthetic Routes to the Pyrrolo[3,4-b]pyridin-7-one Nucleus

The synthesis of the core pyrrolo[3,4-b]pyridin-7-one nucleus, the direct precursor to the chlorinated target, has been approached through various innovative methods that prioritize efficiency and molecular diversity.

Cyclization Strategies for Key Ring Formation

The construction of the fused bicyclic system is the critical step in synthesizing the scaffold. Modern organic synthesis has favored multicomponent reactions and cascade sequences to achieve this in a highly efficient manner.

One of the most prominent strategies involves a one-pot synthesis that combines an Ugi-Zhu three-component reaction (UZ-3CR) with a subsequent cascade sequence. mdpi.com This process begins with the condensation of an aldehyde and an amine to form an imine. This intermediate then reacts with an α-isocyanoacetamide in the presence of a Lewis acid catalyst, such as Ytterbium (III) triflate (Yb(OTf)₃), to form a 5-aminooxazole. mdpi.com This highly versatile intermediate is not isolated but is subjected to an intermolecular [4+2] aza-Diels-Alder cycloaddition with maleic anhydride. The resulting bridged intermediate undergoes a series of intramolecular rearrangements, including N-acylation, decarboxylation, and dehydration, to yield the final pyrrolo[3,4-b]pyridin-5-one core. mdpi.commdpi.com This methodology allows for the rapid assembly of complex polyheterocyclic systems from simple starting materials. mdpi.comnih.gov

Another effective cyclization strategy involves the acid-catalyzed recyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides in the presence of primary amines. beilstein-journals.org This transformation proceeds through the initial formation of an enaminone intermediate, which, upon treatment with a strong acid mixture like HCl/AcOH, undergoes cyclization and rearrangement to furnish the substituted pyrrolo[3,4-b]pyridin-5-one nucleus in high yields. beilstein-journals.org This one-pot procedure is noted for its operational simplicity and improved yields compared to stepwise approaches. beilstein-journals.org

Table 2: Comparison of Cyclization Strategies

Method Key Reactants Conditions Key Features
Ugi-Zhu/Aza-Diels-Alder Cascade Aldehyde, Amine, α-Isocyanoacetamide, Maleic Anhydride Yb(OTf)₃, Microwave heating, Chlorobenzene One-pot, multicomponent, high atom economy. mdpi.com

Functional Group Interconversions within the Pyrrolo[3,4-b]pyridine System

Once the core nucleus is formed, functional group interconversions (FGIs) can be employed to introduce further complexity or to arrive at the desired target molecule. For a related compound, 4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, several key transformations are possible. smolecule.com The chlorine atom at the C-4 position is susceptible to nucleophilic substitution, allowing for its replacement by other functional groups like amines or thiols. smolecule.com The lactam carbonyl group can be reduced using standard reducing agents such as lithium aluminum hydride. smolecule.com Furthermore, the methylene (B1212753) group of the pyrrolidone ring can potentially be functionalized. These interconversions are crucial for creating libraries of compounds for structure-activity relationship studies and for accessing specific analogs.

Targeted Synthesis of this compound

The direct synthesis of the title compound requires specific strategies for introducing the chlorine atom at the C-4 position of the pyridine ring in a regioselective manner.

Strategies for Regioselective Chlorination at the C-4 Position

Two primary approaches can be considered for the regioselective introduction of chlorine at the C-4 position: late-stage chlorination of a pre-formed pyrrolo[3,4-b]pyridin-7-one nucleus or carrying a chlorine-substituted precursor through the synthetic sequence.

In the first approach, the direct chlorination of the 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one is required. The tautomeric equilibrium of the pyridin-7-one moiety allows it to exist in a hydroxypyridine form. This "pyridinol" can be converted to the 4-chloro derivative using standard chlorinating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride, a common transformation in heterocyclic chemistry. researchgate.net For example, the conversion of 7H-pyrrolo[2,3-d]pyrimidin-4-ol to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a well-established industrial process. wipo.int

Stereochemical Considerations and Control in Synthesis (if applicable)

The parent compound, this compound, is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. Therefore, stereochemical control is not a factor in its synthesis.

However, if substituents were to be introduced at the C-5 or C-6 positions of the pyrrolidone ring, one or two stereocenters would be created, respectively. In such cases, the synthesis would require stereochemical control to obtain specific enantiomers or diastereomers. For example, in the synthesis of related chiral molecules like Eszopiclone, which contains a stereocenter, control of stereochemistry is paramount. chemicalbook.com The synthesis of intermediates such as 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one, an impurity of Eszopiclone, highlights the presence of a chiral hydroxylated carbon, demonstrating that stereochemistry is a critical consideration in substituted analogs of this class of compounds. chemicalbook.comnih.gov For the synthesis of chiral derivatives of the title compound, asymmetric synthesis methodologies, such as the use of chiral catalysts or auxiliaries, would need to be employed.

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are being actively integrated into the synthesis of complex heterocyclic molecules like this compound. These approaches prioritize the reduction of waste, use of less hazardous substances, and improvement of energy efficiency.

The use of alternative energy sources, such as microwave irradiation, represents another significant green advancement. Microwave-assisted synthesis can dramatically reduce reaction times, improve yields, and sometimes enable reactions that are inefficient under conventional heating. mdpi.comnih.govnih.gov For instance, the synthesis of fluorinated-pyrrolo[3,4-b]pyridin-5-ones has been successfully achieved using microwave-heating conditions, which, combined with the use of a catalyst like ytterbium (III) triflate, leads to high yields in a short amount of time. mdpi.comnih.gov

A notable one-pot methodology for synthesizing new fluorinated-pyrrolo[3,4-b]pyridin-5-ones containing a 4-amino-7-chloroquinoline moiety showcases several green chemistry principles. mdpi.comnih.gov This process combines an Ugi-Zhu three-component reaction with a cascade sequence under microwave heating. mdpi.comnih.govnih.gov The reported benefits include high yields (50-77%) and excellent atom economies of around 88%. mdpi.comnih.gov

Table 1: Green Synthesis of Fluorinated-Pyrrolo[3,4-b]pyridin-5-one Derivatives

Entry Reactants Conditions Yield (%) Atom Economy (%)
1 Fluorinated Aldehydes, Aminoquinolines, α-Isocyanoacetamides Yb(OTf)₃, Chlorobenzene, Microwave, 80°C 50-77 ~88

Data synthesized from findings on related pyrrolo[3,4-b]pyridin-5-one syntheses. mdpi.comnih.gov

Flow Chemistry and Scale-Up Methodologies for Research and Discovery

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages for the synthesis and scale-up of pharmaceutical intermediates, including the structural class of this compound. newdrugapprovals.org Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility, safety, and scalability. worktribe.comnih.gov

While a specific flow synthesis for this compound is not extensively documented in public literature, the successful application of flow methodologies to other complex heterocyclic systems, such as pyrrolo[1,2-a]quinolines, demonstrates the potential of this technology. worktribe.comnih.gov Translating a batch process to a continuous flow system can effectively manage exothermic reactions, which is a common safety concern during scale-up, and can allow for the telescoping of reaction steps, eliminating the need to isolate intermediates. newdrugapprovals.orgworktribe.com

The inherent characteristics of flow chemistry, such as high surface-to-volume ratios in microreactors, enhance heat and mass transfer, often leading to higher yields and purities compared to batch equivalents. Furthermore, scaling up production in a flow system is typically achieved by extending the operation time or by "numbering-up" – running multiple reactors in parallel – which is often more straightforward and cost-effective than scaling up batch reactors. The use of polymer-supported reagents and in-line purification techniques within flow systems can also simplify downstream processing and reduce waste. newdrugapprovals.org

Table 2: Comparison of Batch vs. Flow Synthesis for a Representative Heterocycle (Pyrrolo[1,2-a]quinolines)

Parameter Batch Process Continuous Flow Process
Scale Small scale Multigram scale
Safety Concerns due to exothermic profile Enhanced safety, better heat dissipation
Control Limited control over exotherms Precise control of reaction parameters
Workup Traditional workup required Potential for in-line purification

Illustrative data based on the translation of batch to flow synthesis for related heterocyclic compounds. worktribe.comnih.gov

The adoption of flow chemistry for the synthesis of this compound and its precursors would likely enable safer, more efficient, and scalable manufacturing, aligning with the modern demands of pharmaceutical research and development. researchgate.net

Chemical Reactivity and Derivatization Strategies for 4 Chloro 5h,6h,7h Pyrrolo 3,4 B Pyridin 7 One

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[3,4-b]pyridine Ring System

The pyrrolo[3,4-b]pyridine ring system is a fusion of an electron-rich pyrrole (B145914) ring and an electron-deficient pyridine (B92270) ring. This electronic dichotomy governs its reactivity towards electrophiles. In general, pyridine itself is significantly less reactive than benzene (B151609) in electrophilic aromatic substitution (SEAr) reactions. stackexchange.comechemi.com This deactivation is due to the electronegative nitrogen atom, which withdraws electron density from the ring. stackexchange.comwikipedia.org When substitution does occur, it is typically directed to the 3-position (meta to the nitrogen), as this avoids the formation of highly unstable cationic intermediates where the positive charge resides on the nitrogen atom. stackexchange.comyoutube.com

Conversely, five-membered heterocycles like pyrrole are more susceptible to electrophilic attack than benzene. wikipedia.org The nitrogen atom in pyrrole donates its lone pair of electrons to the aromatic system, making the ring π-excessive and highly activated towards electrophiles. stackexchange.comquora.com Substitution on pyrrole generally occurs at the α-positions (C2 or C5) because the intermediate carbocation is more effectively stabilized by resonance. quora.com

In the fused 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one system, these competing effects must be considered. The pyridine part of the molecule is deactivated by the ring nitrogen and further deactivated by the electron-withdrawing chlorine atom. The pyrrole ring is fused and part of a lactam, which can also influence its electron density. While specific studies on the electrophilic substitution of this exact molecule are not extensively detailed, predictions can be made based on the reactivity of the parent heterocycles. It is expected that the pyridine ring would be highly resistant to electrophilic attack. Any potential electrophilic substitution would likely be directed to the available position on the pyrrole ring, although the lactam carbonyl group's electron-withdrawing nature would somewhat temper the pyrrole's reactivity. Standard electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Displacement Reactions at the C-4 Chlorine Position

The chlorine atom at the C-4 position of the pyridine ring is a key handle for derivatization through nucleophilic aromatic substitution (SNAr). The presence of the electronegative ring nitrogen atom facilitates this type of reaction by stabilizing the negatively charged Meisenheimer-like intermediate formed during the attack of a nucleophile. This makes the C-4 position susceptible to displacement by a variety of nucleophiles.

The displacement of the C-4 chlorine by nitrogen-based nucleophiles is a widely used strategy to synthesize aminopyridine derivatives. Acid-catalyzed amination reactions have been successfully performed on structurally related compounds, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. nih.gov In these studies, a range of aniline (B41778) derivatives with varying electronic and steric properties were reacted, often using water as a solvent, which presents a more environmentally benign approach. nih.govntnu.no The reaction proceeds well with meta- and para-substituted anilines, while ortho-substituted anilines can show lower reactivity. nih.gov This methodology is highly applicable to this compound for the synthesis of a library of 4-amino-substituted analogs. Besides anilines, aliphatic and benzylic amines can also be used as nucleophiles. nih.gov

Aniline Derivative (Nucleophile)Reaction ConditionsOutcome on Related Systems
AnilineHCl (0.1 equiv), H₂O, 80°CHigh conversion nih.govntnu.no
4-MethoxyanilineHCl (0.1 equiv), H₂O, 80°CGood yield nih.gov
4-ChloroanilineHCl (0.1 equiv), H₂O, 80°CGood yield nih.gov
3-MethylanilineHCl (0.1 equiv), H₂O, 80°CGood yield nih.gov
2-IodoanilineHCl (0.1 equiv), H₂O, 80°CModerate yield due to side products nih.gov
2,4-DichloroanilineHCl (0.1 equiv), H₂O, 80°CModerate yield due to hydrolysis nih.gov

This table presents illustrative data from studies on the analogous 4-chloro-7H-pyrrolo[2,3-d]pyrimidine to demonstrate the potential scope of amination reactions. nih.govntnu.no

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the C-4 chlorine atom serves as an excellent electrophilic partner in these transformations. researchgate.netchemrevise.org

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a robust method for introducing aryl or vinyl substituents. Studies on related chloro-substituted pyridopurines and triazolopyrimidines have demonstrated the successful application of Suzuki coupling to generate C-4 arylated products in good yields. researchgate.netresearchgate.net These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, along with a base like K₂CO₃ or Cs₂CO₃. researchgate.netresearchgate.net

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. It has been effectively used to introduce alkynyl moieties onto similar heterocyclic scaffolds, providing access to compounds with extended π-systems. researchgate.netresearchgate.net Microwave irradiation has been shown to accelerate these cross-coupling reactions significantly. researchgate.net

Reaction TypeCoupling PartnerTypical Catalyst SystemBaseSolventYield Range on Related Systems
Suzuki-MiyauraArylboronic acidsPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, DMFGood to excellent researchgate.netresearchgate.net
SonogashiraTerminal alkynesPd(PPh₃)₄ / CuIEt₃N, DIPEADMF, TolueneGood to excellent researchgate.netresearchgate.net

This table summarizes typical conditions for Suzuki and Sonogashira coupling reactions based on literature for analogous chloro-heterocyclic compounds. researchgate.netresearchgate.net

Modifications of the Pyrrolidinone Ring (5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one)

The pyrrolidinone ring, a five-membered lactam, offers additional sites for chemical modification, namely the carbonyl group and the nitrogen atom. These modifications can alter the steric and electronic properties of the molecule, influencing its biological activity and physical characteristics.

The lactam carbonyl group can undergo a variety of chemical transformations.

Reduction: The carbonyl can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding pyrrolidine (B122466) derivative. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by borane (B79455) (BH₃) complexes. This transformation removes the planarity and polarity of the amide bond, leading to a more flexible, saturated heterocyclic system.

Wittig Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) can convert the carbonyl group into an exocyclic double bond (C=CR₂). fiveable.me This reaction involves the use of a phosphorus ylide. While lactam carbonyls are less reactive than ketones or aldehydes, these transformations can be achieved, often requiring harsher conditions. acs.org This modification is useful for introducing new carbon-based substituents and for creating precursors for further reactions at the newly formed double bond.

The nitrogen atom of the pyrrolidinone ring (position 6) is a nucleophilic center that can be readily functionalized.

N-Alkylation and N-Arylation: The hydrogen atom on the nitrogen can be substituted with alkyl, benzyl, or aryl groups. This is typically accomplished by deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with an electrophile such as an alkyl halide or aryl halide. This functionalization is a common strategy to modulate the lipophilicity and steric profile of the molecule. nih.govosaka-u.ac.jp

N-Acylation: The nitrogen atom can also be acylated using acyl chlorides or anhydrides in the presence of a base. This introduces an N-acyl group, which can influence the electronic properties of the ring system and provide a handle for further synthetic manipulations.

The ability to modify the pyrrolidinone nitrogen is often exploited during the synthesis of the core scaffold itself, where a desired N-substituent is incorporated from the start using a substituted primary amine in a multicomponent reaction. nih.govnih.govresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

The chlorine atom at the 4-position of the pyrrolo[3,4-b]pyridin-7-one core is a key handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. Palladium-based catalysts are particularly effective for this purpose, facilitating a range of C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating C-C bonds by coupling the aryl chloride with a boronic acid or ester. For heterocyclic chlorides, reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes, in the presence of a suitable phosphine (B1218219) ligand and a base. While direct examples on this compound are not extensively documented, studies on analogous systems like 7-bromoquinolines and 4-chloro-pyrrolopyridines provide valuable insights. nih.govnih.gov For instance, the Suzuki-Miyaura coupling of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one with various phenylboronic acids has been successfully achieved using catalysts like Pd(PPh₃)₄. nih.gov This suggests that similar conditions could be applied to the target molecule.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.org It allows for the formation of a C-N bond between the 4-position of the pyrrolopyridinone and a primary or secondary amine. The reaction typically employs a palladium precatalyst and a specialized phosphine ligand, such as RuPhos or XPhos, with a strong base like sodium tert-butoxide. nih.gov In a study on a related 2-iodo-4-chloropyrrolopyridine, the chloro-substituent at the 4-position was successfully subjected to Buchwald-Hartwig amination. nih.gov This highlights the feasibility of this transformation on the this compound scaffold to introduce a wide array of amino substituents.

Below is a table summarizing typical conditions for these cross-coupling reactions, extrapolated from related heterocyclic systems.

Reaction Catalyst/Ligand Base Solvent Typical Substrates Ref.
Suzuki-MiyauraPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃Dioxane/H₂O, TolueneArylboronic acids, Heteroarylboronic acids nih.govnih.gov
Buchwald-HartwigPd₂(dba)₃/RuPhos or XPhosNaOtBu, K₃PO₄Toluene, DioxanePrimary/Secondary Amines, Anilines nih.govbeilstein-journals.org

Chemo- and Regioselectivity in Derivatization Pathways

When a molecule possesses multiple reactive sites, controlling the chemo- and regioselectivity of a reaction is paramount. For this compound and its derivatives, several factors dictate the outcome of derivatization.

The primary sites for reaction are the C4-chloro position, the N6-H of the lactam, and potentially the C2 and C3 positions of the pyrrole ring via electrophilic substitution.

Selectivity in Cross-Coupling: In scenarios where other halogens are present, chemoselectivity becomes critical. It is well-established in palladium catalysis that the reactivity of aryl halides follows the order I > Br > Cl. A study on a 2-iodo-4-chloropyrrolopyridine intermediate demonstrated this principle, where a Suzuki-Miyaura coupling occurred selectively at the C2-iodo position, leaving the C4-chloro position intact for a subsequent Buchwald-Hartwig amination. nih.gov This predictable reactivity allows for a stepwise and controlled functionalization of the heterocyclic core.

Selectivity in Nucleophilic Aromatic Substitution (SNAr): The chlorine at C4 is activated towards nucleophilic displacement due to the electron-withdrawing nature of the adjacent pyridinone carbonyl and the ring nitrogen. In related 2,4-dichloro-quinazoline systems, nucleophilic attack occurs preferentially at the C4 position. mdpi.com This selectivity is attributed to better stabilization of the Meisenheimer intermediate formed upon attack at C4. Therefore, reactions with nucleophiles like amines or alkoxides are expected to proceed regioselectively at the C4 position of this compound.

Protecting Group Strategies: To control reactivity, protecting groups are often employed. The lactam N-H, for instance, can be deprotonated by strong bases used in cross-coupling reactions, potentially leading to side reactions or catalyst inhibition. Protection of this nitrogen, for example with a SEM (2-(trimethylsilyl)ethoxymethyl) group, can be essential to ensure the success of subsequent transformations at the C4 position. nih.gov

The table below outlines the expected reactivity at different positions of the core structure.

Position Type of Reaction Controlling Factors Expected Outcome
C4-ClMetal-Catalyzed Cross-CouplingCatalyst, Ligand, BaseC-C or C-N bond formation
C4-ClNucleophilic Aromatic SubstitutionNucleophile strength, SolventDisplacement of Chloride
N6-HDeprotonation / AlkylationBase strength, ElectrophileN-alkylation or N-arylation
C2/C3Electrophilic SubstitutionElectrophile, CatalystSubstitution on the pyrrole ring

Reaction Mechanism Elucidation for Key Transformations

Understanding the reaction mechanisms for the derivatization of this compound is crucial for reaction optimization and predicting outcomes.

Mechanism of Metal-Catalyzed Cross-Coupling: The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established. Both typically involve three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond at the C4 position.

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The boronic acid (as a borate (B1201080) complex) or the amine displaces the chloride on the palladium center.

Reductive Elimination: The two organic fragments couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The displacement of the C4-chloride by a nucleophile is a classic SNAr reaction. The mechanism can be either a two-step addition-elimination process or a concerted process. nih.govnih.gov

Stepwise (Addition-Elimination): The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In a subsequent, typically rapid step, the chloride leaving group is expelled, and aromaticity is restored.

Concerted: Computational and kinetic isotope effect studies have shown that many SNAr reactions, previously assumed to be stepwise, may in fact be concerted. nih.govrsc.org In this mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a discrete intermediate. The specific mechanism can depend on the nucleophile, the leaving group, and the electronic nature of the aromatic ring. nih.gov

For the amination of a closely related 4-chloropyrrolopyrimidine, an acid-catalyzed mechanism has been proposed. preprints.org Protonation of the heterocyclic ring activates it towards nucleophilic attack by the aniline. The reaction rate is influenced by the solvent and the amount of acid used, which affects the equilibrium between the neutral, nucleophilic amine and its non-nucleophilic protonated form. preprints.org

Computational and Theoretical Investigations of 4 Chloro 5h,6h,7h Pyrrolo 3,4 B Pyridin 7 One

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), provide profound insights into the molecular and electronic architecture of 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for nucleophilic and electrophilic attacks, respectively. wikipedia.orgyoutube.com

For chloropyridine derivatives, the distribution and energy of these orbitals are significantly influenced by the presence and position of the chlorine atom. wuxibiology.com The chlorine atom, being electronegative, tends to lower the energy of the molecular orbitals. The HOMO is typically distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient sites. In some halogenated heterocyclic compounds, the LUMO may not be centered on the carbon-halogen bond, in which case the LUMO+1 orbital is considered for reactivity correlations. wuxibiology.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV) Description
HOMO -6.5 Primarily located on the pyrrole (B145914) ring and the lone pairs of the nitrogen and oxygen atoms.
LUMO -1.8 Predominantly distributed over the pyridine (B92270) ring, particularly the carbon atom bonded to chlorine.

Note: The values in this table are illustrative and based on general principles of FMO analysis for similar compounds. Actual values would require specific DFT calculations.

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP maps electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), while blue represents areas of positive potential (electron-poor).

For substituted pyridinones, the MEP surface would show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. researchgate.net The presence of the chlorine atom on the pyridine ring would create a region of positive potential on the adjacent carbon atom, rendering it susceptible to nucleophilic attack. nih.gov The distribution of charges also influences intermolecular interactions, such as hydrogen bonding.

Aromaticity Indices and Ring Current Analysis

The aromaticity of the pyrrole and pyridine rings within the this compound scaffold is a key determinant of its stability and reactivity. Aromaticity can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.net

Pyrrole and pyridine are both considered aromatic heterocycles, adhering to Hückel's rule with 6 π-electrons. fiveable.melibretexts.org In the fused system of pyrrolopyridinone, the degree of aromaticity of each ring can be influenced by the fusion and the presence of substituents. The chlorine atom, through its inductive and mesomeric effects, can modulate the electron density within the pyridine ring, thereby affecting its aromatic character. Ring current analysis, another method to assess aromaticity, would likely show diatropic (aromatic) currents in both the pyrrole and pyridine rings.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape and dynamic behavior of molecules over time. frontiersin.org For bicyclic lactams like this compound, MD simulations can reveal the flexibility of the ring system and the preferred conformations in different environments. nih.gov

The pyrrolopyridinone scaffold is relatively rigid, but some degree of flexibility can be expected, particularly concerning the puckering of the non-aromatic dihydropyrrole ring. Conformational analysis helps to identify the lowest energy conformers, which are the most populated at equilibrium. The presence of the chlorine substituent can influence the conformational preferences due to steric and electronic interactions. These simulations are crucial for understanding how the molecule might interact with biological targets, as the conformation can significantly affect binding affinity. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways is instrumental in understanding the mechanisms of chemical reactions and in predicting their feasibility and outcomes. mdpi.com For the synthesis of pyrrolo[3,4-b]pyridin-5-ones, several reaction pathways have been proposed and investigated computationally. beilstein-journals.org These studies often involve the identification of intermediates and transition states along the reaction coordinate.

The synthesis of the pyrrolopyridinone core often proceeds through a series of cyclization and condensation reactions. beilstein-journals.orgnih.gov DFT calculations can be used to determine the activation energies for each step of a proposed mechanism, allowing for the identification of the rate-determining step. acs.org Transition state analysis provides detailed information about the geometry and electronic structure of the highest energy point along the reaction pathway, which is critical for understanding the factors that control the reaction rate and selectivity. For instance, in the synthesis of related lactams, computational studies have elucidated the nature of the transition states in key bond-forming steps. nih.gov

Computational Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods have become indispensable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a powerful tool for structure elucidation. acdlabs.comnih.gov DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, can provide accurate predictions of ¹H and ¹³C NMR spectra. mdpi.com For this compound, computational predictions would help in assigning the signals in the experimental spectrum to specific protons and carbons in the molecule. The chemical shifts would be influenced by the electronic environment of each nucleus, which is affected by the chloro substituent and the bicyclic ring system.

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be compared with experimental IR spectra to aid in structural characterization. dtic.mil For the target compound, characteristic vibrational frequencies would be expected for the C=O stretching of the lactam, the C-Cl stretching, and the various C-H and C-N vibrations of the heterocyclic rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.com The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.com For this compound, the UV-Vis spectrum would be characterized by π-π* transitions within the aromatic system. The chloro substituent would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Feature Value/Range
¹H NMR Chemical Shifts (δ) Aromatic protons: 7.0-8.5 ppm; CH₂ protons: ~3.0-4.0 ppm; NH proton: >10 ppm
¹³C NMR Chemical Shifts (δ) Carbonyl carbon: ~160-170 ppm; Aromatic carbons: 110-150 ppm; CH₂ carbon: ~40-50 ppm
IR Vibrational Frequency (ν) C=O stretch: ~1680-1720 cm⁻¹; C-Cl stretch: ~700-800 cm⁻¹

Note: The values in this table are estimations based on computational data for analogous structures and are subject to variation depending on the specific computational method and solvent effects.

Structure-Activity Relationship (SAR) Computational Modeling of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds. By systematically modifying the chemical structure of a molecule and observing the corresponding changes in biological activity, researchers can identify key molecular features responsible for its pharmacological effects. Computational modeling has become an indispensable tool in SAR studies, enabling the prediction of activity and the rational design of new compounds.

A systematic SAR study on pyrrolo[3,4-b]pyridin-7(6H)-one derivatives identified potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1). This research explored the effects of substituting different aryl, benzyl, and arylthio groups at the 2-position of the core structure. The findings led to the identification of a 2-[(4-fluorophenyl)thio] derivative as a particularly potent MCH-R1 antagonist, which also demonstrated favorable pharmacokinetic properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

In a study of polysubstituted pyrrolo[3,4-b]pyridin-5-ones, a QSAR analysis was conducted to understand their cytotoxic activity against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki). nih.gov The study revealed that six-membered rings were the most significant molecular frameworks contributing to the observed activity across all tested cell lines. nih.gov This suggests that the presence and nature of these rings are crucial for the biological effect of these compounds. nih.gov

Table 1: QSAR Model Highlights for Pyrrolo[3,4-b]pyridin-5-one Derivatives

Target Cell Lines Significant Molecular Frameworks Implication for SAR

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

A ligand-based pharmacophore model was developed for a series of pyrrolo[3,4-b]pyridin-5-ones based on their interaction with the αβ-tubulin protein. nih.gov This model was constructed to guide the design of new potential candidates with stronger binding affinity. The key pharmacophoric features identified were hydrophobic and aromatic segments, as well as a hydrogen bond donor site. nih.gov This indicates that for a molecule to interact effectively with the target, it should possess these features in a specific spatial arrangement. nih.gov The distances between these features are crucial for optimal binding. nih.gov

Table 2: Pharmacophoric Features for αβ-Tubulin Binding Pyrrolo[3,4-b]pyridin-5-one Derivatives

Pharmacophoric Feature Description Role in Ligand Design
Hydrophobic Segment Represents a nonpolar region of the molecule. Essential for binding to hydrophobic pockets in the target protein. nih.gov
Aromatic Segment Represents an aromatic ring system. Important for π-π stacking and other aromatic interactions. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies (Mechanism-focused)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to its protein target, providing insights into the molecular basis of their interaction.

In silico studies of polysubstituted pyrrolo[3,4-b]pyridin-5-ones were performed using αβ-tubulin as the biological target. nih.gov The docking analysis showed that these compounds bind to the active cavity in the center of the protein. nih.gov A key finding from these studies was the importance of hydrophobic interactions. The pyrrolo[3,4-b]pyridin-5-ones require hydrophobic sites to achieve better binding with αβ-tubulin. nih.gov It was observed that hydrophobic-aromatic moieties play a critical role in strengthening the ligand-target complex. nih.gov

Another study focused on fluorinated-pyrrolo[3,4-b]pyridin-5-ones containing a 4-amino-7-chloroquinoline moiety as potential agents against SARS-CoV-2. nih.gov Computer-based studies revealed that the most active compounds formed strong, favorable interactions with important viral proteins. nih.gov

Table 3: Molecular Docking and Interaction Insights for Pyrrolo[3,4-b]pyridin-5-one Derivatives

Biological Target Key Interactions Mechanism Implication
αβ-tubulin Hydrophobic interactions, particularly from hydrophobic-aromatic moieties. nih.gov The binding of these compounds to tubulin can interfere with microtubule dynamics, which is crucial for cell division, suggesting a potential anticancer mechanism. nih.gov

Mechanistic Biological and Biochemical Studies of 4 Chloro 5h,6h,7h Pyrrolo 3,4 B Pyridin 7 One and Its Analogs

Investigation of Molecular Targets and Pathways

The pyrrolo[3,4-b]pyridine scaffold has been identified as a versatile pharmacophore, interacting with a range of biological macromolecules. Research into its analogs has revealed specific molecular targets and pathways through which these compounds may exert their effects.

Enzyme Inhibition Mechanisms (e.g., Kinase Inhibition, Protease Modulation)

Analogs of 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one have demonstrated the ability to inhibit key enzymes involved in cellular signaling and survival, particularly kinases and proteases.

Kinase Inhibition:

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), has been identified as a significant target for pyrrolopyridinone derivatives. Akt is a critical component of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and promotes cell proliferation and survival while protecting cells from apoptosis. Certain isoindolinone and pyrrolopyridinone derivatives have been developed as inhibitors of Akt.

In silico studies on a series of pyrrolo[3,4-b]pyridin-5-ones predicted interactions with several protein targets related to cancer, including the serine/threonine-protein kinase AKT1. nih.gov Molecular docking simulations suggested that these compounds could bind to the kinase domain of AKT1, with specific ligands showing interactions with key amino acid residues involved in the enzyme's activation, such as LYS282. nih.gov It was also predicted that these analogs might interact with other kinases like cyclin-dependent kinase 4 (CDK4) and mitogen-activated protein kinases (MAPKs), which are crucial regulators of cell cycle progression and tumor development. nih.gov

Another related scaffold, pyrazolo[3,4-b]pyridine, has also been investigated for kinase inhibition, further highlighting the potential of the broader pyrrolopyridine family as kinase inhibitors. nih.govacs.org

Protease Modulation:

Recent findings have implicated a pyrrolo[3,4-b]pyridin-7-one derivative in the inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase with proteolytic activity that is crucial for the survival of certain types of lymphoma, such as the activated B cell-like (ABC) subtype of diffuse large B cell lymphoma (DLBCL). nih.gov The protease activity of MALT1 cleaves and inactivates negative regulators of the NF-κB signaling pathway, like A20. Inhibition of MALT1 protease blocks this cleavage, reduces NF-κB activity, and can selectively induce cell death in MALT1-dependent cancer cells. nih.gov A patent application has described a 6-(4-chloro-1H-pyrazol-5-yl)-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one derivative in the context of MALT1 inhibition.

DNA/RNA Interaction Mechanisms

There is currently no available research data describing the direct interaction of this compound or its close analogs with DNA or RNA.

Cellular Mechanistic Assays (In Vitro)

The molecular interactions of pyrrolo[3,4-b]pyridin-7-one analogs translate into observable effects at the cellular level, including modulation of the cell cycle and induction of programmed cell death.

Cell Cycle Modulation Mechanisms

The inhibition of key cell cycle engines, such as cyclin-dependent kinases (CDKs), is a direct mechanism for modulating cell cycle progression. As noted in in silico studies, analogs of pyrrolo[3,4-b]pyridin-5-one show potential to interact with CDK4. nih.gov CDK4, in complex with its regulatory partner cyclin D, controls the G1-S phase transition of the cell cycle. Inhibition of this kinase would be expected to lead to an arrest in the G1 phase, preventing cells from entering the DNA synthesis (S) phase and thus halting proliferation.

Furthermore, the inhibition of the Akt signaling pathway by pyrrolopyridinone derivatives can also indirectly lead to cell cycle arrest. Akt influences the cell cycle by phosphorylating and inactivating cell cycle inhibitors such as p27Kip1. Therefore, inhibition of Akt can lead to the stabilization of these inhibitors and subsequent cell cycle arrest.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key outcome of the molecular targeting by pyrrolo[3,4-b]pyridin-7-one analogs. This can be achieved through multiple pathways.

Inhibition of the MALT1 protease by a pyrrolo[3,4-b]pyridin-7-one derivative represents a clear pathway to apoptosis in dependent cells. nih.gov MALT1 is essential for the constitutive NF-κB activity that promotes survival in ABC-DLBCL. Pharmacological inhibition of MALT1's proteolytic function has been shown to result in growth retardation and cell death in these specific lymphoma cells. nih.gov

Additionally, the inhibition of the pro-survival Akt pathway is a well-established mechanism for inducing apoptosis. Akt promotes cell survival by phosphorylating and inactivating a number of pro-apoptotic proteins, including Bad, and by promoting the expression of anti-apoptotic proteins. Consequently, inhibition of Akt by pyrrolopyridinone derivatives would be expected to sensitize cells to apoptotic stimuli and induce cell death. Studies on other, related heterocyclic compounds like pyrazolopyridines have confirmed that inhibition of key oncogenic kinases can lead to a significant increase in the percentage of apoptotic cells.

Signal Transduction Pathway Perturbation

Compounds built upon pyrrolopyridine and related heterocyclic scaffolds frequently function as inhibitors of protein kinases, which are pivotal regulators of cellular signal transduction. mdpi.com Perturbation of these pathways is a primary mechanism by which these molecules exert their biological effects.

For instance, inhibitors based on the pyrrolo[2,3-b]pyridine scaffold have been developed as potent antagonists of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. rsc.org Abnormal activation of this pathway is implicated in various cancers, and its inhibition can suppress tumor cell proliferation, migration, and invasion. rsc.org Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been designed to target Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway. nih.gov Inhibition of BTK is an effective therapeutic strategy for B-cell malignancies. nih.gov

Furthermore, studies on pyrrolo[3,4-b]pyridin-5-ones, which are structurally very similar to this compound, have identified the serine/threonine kinase AKT1 as a potential target. mdpi.comnih.gov The PI3K/AKT signaling pathway is a central node in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. By interacting with such kinases, these compounds can disrupt the downstream signaling cascade, leading to effects like cell cycle arrest and apoptosis. nih.gov For example, a pyrrolo[2,3-d]pyrimidine-based histone deacetylase (HDAC) inhibitor was shown to induce G0/G1-phase arrest and promote apoptosis in tumor cells. nih.gov

Structure-Activity Relationships (SAR) Driving Biological Effects

The biological effects of pyrrolopyridine derivatives are finely tuned by their chemical structure. Structure-Activity Relationship (SAR) studies, which correlate specific structural features with biological activity, are crucial for optimizing the potency and selectivity of these compounds. nih.gov

The type and position of chemical substituents on the pyrrolopyridine core have a profound impact on target binding and selectivity. mdpi.com

Substituents on the Pyrrole (B145914) Nitrogen: In studies of 1H-pyrrolo[3,2-c]quinoline derivatives, modifying the substituent on the basic nitrogen atom significantly altered receptor affinity. For example, introducing a 2-hydroxyprop-1-yl group increased affinity for the 5-HT₆ receptor compared to the lead compound, whereas a 2-hydroxyethyl moiety was unfavorable. mdpi.com

Substituents on the Pyridine (B92270)/Pyrimidine Ring: For pyrrolo[2,3-d]pyrimidine-based inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R), pyridyl-substituted derivatives showed good activity toward CSF1R but very low potency against the off-target kinase EGFR, indicating that this substitution enhances selectivity. nih.gov Conversely, in a series of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors, a furan-substituted pyrrolopyrimidine showed high potency, while an N-pyridine substituted analog had diminished activity. nih.gov

Halogenation: The inclusion of halogen atoms can modulate bioactivity. In one study, monochloride-substituted streptopyrroles demonstrated more significant antibacterial activity than their dichloride-substituted counterparts, suggesting that electron-withdrawing groups can influence target engagement. mdpi.com

Side Chains: The nature of side chains is also critical. Among fluorinated-pyrrolo[3,4-b]pyridin-5-ones with antiviral activity, compounds featuring a diethylamine-derived fragment were particularly effective, which may be due to enhanced intracellular distribution or improved interaction with viral or host targets. nih.gov

Below is a data table summarizing the SAR for a series of fluorinated-pyrrolo[3,4-b]pyridin-5-ones tested for anti-SARS-CoV-2 activity.

Data derived from in vitro anti-SARS-CoV-2 replication assays. nih.gov

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For pyrrolopyridine-based kinase inhibitors, activity is often dependent on the ability to adopt a specific conformation that fits into the kinase's binding pocket.

A key finding for a series of pyrrolo[2,3-d]pyrimidine-based CSF1R inhibitors is their preferential binding to the autoinhibited form of the kinase. nih.gov In this inactive conformation, a specific region called the activation loop blocks the substrate binding site. Inhibitors that bind to this form are known as Type II inhibitors and can offer higher selectivity. This suggests a strict conformational requirement where the inhibitor must fit a binding site that is only available in the inactive state of the enzyme. nih.gov

Molecular dynamics and docking studies on pyrrolo[3,4-b]pyridin-5-one analogs have further elucidated conformational requirements. These studies show that hydrophobic and aromatic moieties are key for making strong interactions with the target protein, αβ-tubulin. nih.gov Specific interactions, such as π-stacking with aromatic amino acid residues like phenylalanine and tyrosine, are crucial for stabilizing the ligand-target complex and depend on the precise orientation of the inhibitor's core structure within the binding site. mdpi.com

Mechanism-Based Design of Biological Probes and Tools

The pyrrolopyridine scaffold can be adapted to create chemical probes for studying biological systems. These mechanism-based tools are designed to interact with specific targets and report on their presence or activity, aiding in target identification and validation.

A common strategy involves modifying the parent compound with a reactive or reporter group while retaining its core binding properties. For example, activity-based probes (ABPs) are often designed with a "warhead" that forms a covalent bond with a nearby reactive amino acid (like cysteine) in the target protein's active site. This allows for durable labeling of the target. rsc.org

Another powerful approach is to append a linker to the core scaffold, which can then be attached to a reporter tag (like biotin) or an affinity matrix (like Sepharose beads). This allows for the "fishing" or pull-down of target proteins from complex cell lysates for identification by mass spectrometry. researchgate.net To be effective, the attachment point for the linker must be chosen carefully so as not to disrupt the key interactions required for target binding. Common functional groups used for this purpose include alkynes for "click chemistry," diazirines for photo-affinity labeling, and amino groups for amidation.

Proteomic and Metabolomic Approaches for Target Identification and Pathway Elucidation

Identifying the specific protein targets of a bioactive compound and understanding its downstream effects on cellular metabolism are central challenges in drug discovery. Proteomic and metabolomic approaches provide powerful, unbiased methods to address these questions. bcm.edumdpi.com

Chemical Proteomics: This strategy is widely used for direct target identification. mdpi.com In a typical compound-centered chemical proteomics experiment, an analog of the bioactive molecule, such as this compound, is synthesized with an immobilized linker. This "bait" is incubated with a cell lysate or living cells. Proteins that bind to the compound are captured and subsequently identified using mass spectrometry. researchgate.netfrontiersin.org This technique can reveal both high-affinity primary targets and potential off-targets, providing a comprehensive view of the compound's interactions within the proteome. mdpi.com

Metabolomics: This approach analyzes the global changes in small-molecule metabolites within a biological system following treatment with a compound. By comparing the metabolic profiles of treated versus untreated cells, researchers can identify pathways that are significantly perturbed. For example, inhibition of a key enzyme in a metabolic pathway by a pyrrolopyridine analog would lead to an accumulation of the enzyme's substrate and a depletion of its products. These changes, detectable by mass spectrometry or NMR, can provide functional validation of a predicted target and reveal broader downstream consequences of the compound's activity. mdpi.com

Chemoinformatics and Target Deconvolution Strategies

Chemoinformatics and computational methods are indispensable for predicting potential protein targets and rationalizing the mechanism of action of compounds like this compound.

Target Prediction and Molecular Docking: A common starting point is to use the compound's structure to screen against databases of known protein structures. mdpi.com Molecular docking simulations can predict the binding pose and estimate the binding affinity of the compound to various potential targets. nih.gov For example, in silico screening of a pyrazolo[4,3-c]pyridine identified it as a hit against the PEX14 protein, a finding that was later confirmed experimentally. acs.org

Scaffold Hopping and Molecular Hybridization: These computational design strategies are used to create novel inhibitors based on known pharmacophores. mdpi.com Scaffold hopping involves replacing the core structure of a known inhibitor with a different, isosteric scaffold (like replacing a pyrrolopyridine with a pyrrolopyrimidine) while aiming to retain or improve binding affinity. mdpi.com Molecular hybridization combines key structural features from different bioactive molecules to create a new hybrid with potentially enhanced activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can identify which molecular properties (e.g., hydrophobicity, electronic properties) are most important for activity and can be used to predict the potency of newly designed analogs. nih.gov

Advanced Analytical Methodologies for Research on 4 Chloro 5h,6h,7h Pyrrolo 3,4 B Pyridin 7 One

Chromatographic Techniques for Separation and Purity Assessment in Research Batches

Chromatography is the cornerstone of separation science, indispensable for isolating the target compound from reaction mixtures and assessing the purity of research batches. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile, thermally sensitive compounds like 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one. researchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.netpensoft.net

Method development for this compound typically involves optimizing several key parameters to achieve efficient separation from starting materials, intermediates, and byproducts. A C18 or C8 column is commonly employed as the stationary phase due to its hydrophobicity, which provides good retention for heterocyclic compounds. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) or acetate (B1210297) buffer, to control pH and improve peak shape. pensoft.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities. Detection is typically performed using a UV-Vis spectrophotometer, with the detection wavelength set to a λmax of the compound to ensure high sensitivity. researchgate.netamazonaws.com The validation of such a method, following ICH guidelines, ensures its accuracy, precision, linearity, and robustness for quantitative analysis of the main component and its impurities. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of this compound

Parameter Typical Value/Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides nonpolar stationary phase for separation based on hydrophobicity.

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water B: Acetonitrile | Organic modifier (B) elutes the compound; acidic modifier (A) improves peak shape. | | Elution Mode | Gradient | Allows for the separation of compounds with varying polarities within a single run. | | Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns ensuring good separation efficiency. | | Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. | | Detection | UV at 254 nm | Wavelength commonly used for aromatic and heterocyclic compounds. | | Injection Vol. | 10 µL | Standard volume for introducing the sample into the system. |

While this compound itself is generally not amenable to direct analysis by Gas Chromatography (GC) due to its low volatility and potential for thermal degradation, GC is a valuable tool for monitoring the purity of volatile starting materials and the formation of low-molecular-weight intermediates during its synthesis. researchgate.net Syntheses of complex heterocyclic systems like pyrrolopyridinones often involve multicomponent reactions that utilize volatile aldehydes, amines, or other precursors. mdpi.combeilstein-journals.org

GC analysis can be used to check the purity of these reagents before the reaction and to monitor their consumption during the synthesis. A typical GC method would employ a capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). A temperature-programmed analysis is used to separate components based on their boiling points. Detection is commonly achieved with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for definitive identification of the volatile species.

Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and its impurities and for elucidating reaction mechanisms. chimia.chpageplace.de When coupled with a chromatographic separation technique like LC or GC (LC-MS or GC-MS), it provides a comprehensive tool for impurity profiling. chimia.ch

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental composition. longdom.org For this compound (molecular formula: C₈H₇ClN₂O), HRMS can distinguish its molecular ion from other ions that may have the same nominal mass but a different elemental formula. This capability is crucial for confirming the identity of the synthesized product and for assigning molecular formulas to unknown process-related impurities or degradation products. beilstein-journals.orgnih.govnih.gov Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, typically generating the protonated molecule [M+H]⁺. beilstein-journals.org

Table 2: Example HRMS Data for this compound

Ion Formula Ion Type Calculated Mass (Da) Found Mass (Da)
C₈H₈ClN₂O [M+H]⁺ 183.0320 183.0323

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented by collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This provides valuable structural information and helps to differentiate between isomers. nih.gov

For this compound, MS/MS analysis of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways. Plausible fragmentation could include the neutral loss of carbon monoxide (CO, 28 Da) from the lactam ring, a common fragmentation for such structures. asianpubs.org Subsequent fragmentation could involve the loss of HCl (36 Da) or the cleavage of the pyrrole (B145914) ring, leading to the loss of fragments like HCN (27 Da). asianpubs.org Elucidating these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule and can be used to characterize the structures of impurities that share a common core with the parent compound. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. researchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule.

For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be used for complete structural assignment.

¹H NMR: Would show distinct signals for the aromatic proton, the protons of the CH₂ group at position 6, and the NH proton at position 5. The chemical shifts, integration, and coupling patterns of these signals provide information about the electronic environment and connectivity of the protons.

¹³C NMR: Would reveal signals for each of the eight unique carbon atoms in the molecule, including the carbonyl carbon of the lactam, the carbons of the aromatic ring, and the aliphatic carbon at position 6.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C2 (CH) ~7.5 - 7.8 ~120 - 125
C3 (C) - ~115 - 120
C3a (C) - ~130 - 135
C4 (C-Cl) - ~145 - 150
N5 (NH) ~8.0 - 9.0 (broad) -
C6 (CH₂) ~3.0 - 3.5 ~35 - 40
C7 (C=O) - ~165 - 170
C7a (C) - ~140 - 145

Note: Predicted values are estimates and may vary based on solvent and other experimental conditions.

While the fused ring system imposes significant rigidity, the dihydropyridinone ring is not planar. Conformational analysis can be performed using ¹H-¹H coupling constants (J-values) between the protons on the C6 methylene (B1212753) group. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to establish through-space proximity between protons, confirming the three-dimensional structure and the relative orientation of substituents. beilstein-journals.org

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the molecular structure of this compound.

¹H NMR and ¹³C NMR: 1D spectra provide initial information on the chemical environment of the hydrogen and carbon atoms. For the target molecule, distinct signals would be expected for the aromatic protons on the pyridine (B92270) ring, the methylene protons of the dihydropyrrole ring, and the N-H proton.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would be crucial for identifying the connectivity between the protons on the pyridine ring and confirming the relationship between the geminal and vicinal protons in the saturated part of the pyrrolone ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It is a powerful tool for assigning carbon resonances based on their known proton assignments. Each CH and CH₂ group in the molecule would produce a distinct correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is vital for piecing together the molecular skeleton by connecting fragments. For instance, correlations from the methylene protons to the carbonyl carbon (C7) and the quaternary carbon (C4) would confirm the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences in solution. For this molecule, NOESY could reveal spatial relationships between protons on the pyridine ring and the dihydro-pyrrolone ring.

Illustrative Data Table for NMR Assignments: This table represents a hypothetical assignment based on known chemical shift ranges for similar heterocyclic structures. Actual experimental values may vary.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1-~130-140-
2~7.5-8.0~115-125C3, C4
3~8.0-8.5~145-155C2, C4a
4-~150-160-
4a-~120-130-
5~4.0-4.5~40-50C4, C6, C7a
6 (NH)~8.5-9.5 (broad s)-C5, C7, C7a
7 (C=O)-~165-175-
7a-~135-145-

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of conformational changes in molecules. While this compound has a relatively rigid bicyclic core, certain dynamic processes could be investigated. For instance, if bulky substituents were added, hindered rotation around single bonds could be observed. Temperature-dependent NMR experiments can provide information on the energy barriers of these dynamic processes, such as ring-flipping or bond rotations, should they occur on the NMR timescale.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction of the Compound and its Complexes

Growing a suitable single crystal of this compound allows for its definitive structural determination via single-crystal X-ray diffraction. This analysis would confirm the planarity of the aromatic pyridine ring and the conformation of the dihydro-pyrrolone ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonds (e.g., involving the N-H group and the carbonyl oxygen) and π-π stacking, which govern the solid-state properties of the compound.

Illustrative Data Table for Crystallographic Parameters: This table presents typical parameters that would be obtained from a single-crystal X-ray diffraction experiment.

ParameterHypothetical Value
Chemical FormulaC₈H₅ClN₂O
Formula Weight180.59
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~5.2
c (Å)~16.1
β (°)~95.0
Volume (ų)~710
Z4
R-factor<0.05

Co-crystallization with Biological Targets for Mechanistic Insight

If this compound is investigated as a potential ligand for a biological target, such as an enzyme or receptor, co-crystallization is a powerful technique. Successfully obtaining a crystal of the compound bound to its target and solving the structure via X-ray diffraction can provide atomic-level details of the binding interactions. This mechanistic insight is invaluable for structure-based drug design, revealing which parts of the molecule are crucial for binding and guiding the design of more potent and selective analogues.

Spectroscopic Techniques for Electronic Structure and Interactions

Spectroscopic methods are used to probe the electronic properties of the molecule.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions associated with the conjugated aromatic system and potentially n → π* transitions involving the non-bonding electrons of the carbonyl oxygen. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) provide information about the extent of conjugation and the nature of the electronic transitions.

Illustrative Data Table for UV-Vis Spectroscopy: This table shows hypothetical data for the compound dissolved in a common organic solvent like methanol.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Type
Methanol~280~8,000π → π
Methanol~340~1,500n → π

Fluorescence Spectroscopy for Probing Interactions

Fluorescence spectroscopy is a highly sensitive analytical technique employed to investigate the interactions of fluorescent molecules with their environment. While direct studies on the fluorescence properties of this compound are not extensively documented in publicly available literature, research on analogous compounds within the pyrrolo[3,4-b]pyridin-5-one family provides significant insights into the potential photophysical behavior of this class of compounds.

Recent studies have focused on the synthesis and characterization of meso-phenyl BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates. These studies reveal that the pyrrolo[3,4-b]pyridin-5-one core acts as a distinct chromophore. In dimethyl sulfoxide (B87167) (DMSO), these conjugates exhibit dual emission bands, with one attributed to the pyrrolo[3,4-b]pyridin-5-one moiety and the other to the BODIPY core. The emission of the pyrrolo[3,4-b]pyridin-5-one core in these derivatives is typically observed in the range of 438 to 450 nm.

The photophysical properties of these derivatives are sensitive to the solvent environment. For instance, the emission peak of the pyrrolo[3,4-b]pyridin-5-one core can experience a hypsochromic (blue) shift in solvents of varying polarity. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to understand the electronic transitions responsible for these photophysical properties. These calculations indicate that the molecular orbitals involved in the electronic transitions are primarily located within the pyrrolo[3,4-b]pyridin-5-one fragment.

Furthermore, the fluorescence intensity of these pyrrolo[3,4-b]pyridin-5-one derivatives has been shown to be responsive to changes in viscosity. A linear relationship has been observed between increasing viscosity (in DMSO and glycerol (B35011) mixtures) and fluorescence intensity. As the viscosity of the medium increases, a notable increase in the emission intensity is recorded. This sensitivity to the microenvironment suggests that derivatives of the pyrrolo[3,4-b]pyridin-7-one scaffold could potentially be developed as fluorescent probes to study molecular interactions and local environmental changes.

Table 1: Photophysical Properties of selected BODIPY-pyrrolo[3,4-b]pyridin-5-one Conjugates in DMSO

Compound Absorption λmax (nm) Emission λmax (nm) (Pyrrolo[3,4-b]pyridin-5-one core) Emission λmax (nm) (BODIPY core)
11a ~285, ~506 438 - 450 528 - 531
11e ~285, ~506 438 - 450 (pronounced hypsochromic shift) 528 - 531

| 11f | ~285, ~506 | 438 - 450 | 528 - 531 |

Note: The data presented is for analogous BODIPY-pyrrolo[3,4-b]pyridin-5-one conjugates and is intended to be illustrative of the potential properties of the broader class of compounds.

Circular Dichroism (CD) for Chiral Analogs

Circular Dichroism (CD) spectroscopy is an essential analytical technique for the study of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry and conformation of optically active compounds.

A comprehensive search of scientific literature reveals a notable absence of studies specifically focused on the circular dichroism of chiral analogs of this compound. While the synthesis of various derivatives of the pyrrolo[3,4-b]pyridin-5-one core has been reported, research into their chiroptical properties appears to be a nascent or as-yet-unexplored area.

In related fields, Vibrational Circular Dichroism (VCD), a technique that extends CD into the infrared region, has been successfully applied to determine the absolute configuration of chiral isoindolinones, which share a structural resemblance to the pyrrolo[3,4-b]pyridin-7-one core. For instance, the absolute configuration of asymmetrically synthesized 3,3-disubstituted isoindolinones has been unequivocally determined using VCD spectroscopy in conjunction with quantum chemical calculations. This highlights the potential utility of chiroptical methods in the structural elucidation of chiral derivatives within this broader class of heterocyclic compounds.

Applications of 4 Chloro 5h,6h,7h Pyrrolo 3,4 B Pyridin 7 One in Chemical Biology and Materials Science Research

Development as Molecular Probes for Biological Systems

There is no specific information available in the reviewed literature regarding the development or application of 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one as a molecular probe.

Fluorescent Probes

No studies were identified that investigate or describe the fluorescent properties of this compound. While some related pyrrolo-pyridine derivatives have been explored for their fluorescence, this specific compound is not mentioned in that context.

Utility as Building Blocks in Complex Molecule Synthesis

While the broader class of pyrrolo[3,4-b]pyridin-5-ones is utilized in the synthesis of more complex molecules, specific examples detailing the use of this compound as a building block are not available in the current body of scientific literature.

Synthesis of Novel Heterocyclic Scaffolds

No publications were found that explicitly use this compound as a starting material for the synthesis of other novel heterocyclic scaffolds. Research in this area tends to focus on differently substituted pyrrolo[3,4-b]pyridinone cores.

Precursors for Natural Product Analogs

There is no documented use of this compound as a precursor for the synthesis of natural product analogs.

Potential in Catalyst Development and Ligand Design

The potential of this compound in the fields of catalyst development and ligand design has not been explored in the available scientific literature. There are no studies reporting its use as a ligand for metal catalysts or as a scaffold for catalyst design.

Exploration in Advanced Materials Research (e.g., Organic Semiconductors, Optoelectronics)

There is currently no available research literature detailing the synthesis, characterization, or application of this compound within the domain of organic electronics. Consequently, data on its electronic properties, such as charge mobility, bandgap, and performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), remains uninvestigated and unreported. The potential of this specific compound as an organic semiconductor or in optoelectronic applications is yet to be explored by the scientific community.

Future Research Directions and Unaddressed Challenges for 4 Chloro 5h,6h,7h Pyrrolo 3,4 B Pyridin 7 One

Emerging Synthetic Methodologies and Technologies

While various synthetic procedures for pyrrolo[3,4-b]pyridin-5-ones have been published, many are specific to individual products, highlighting the need for more universal methodologies. beilstein-journals.org The future of synthesizing 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one and its analogues lies in the advancement of efficient and versatile synthetic strategies.

A primary focus is the continued development of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov The Ugi-Zhu three-component reaction (UZ-3CR) coupled with cascade sequences (such as aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration) has proven to be a powerful one-pot method for assembling the pyrrolo[3,4-b]pyridin-5-one core. mdpi.comnih.govmdpi.comnih.gov Future work should aim to expand the scope of substrates for these reactions to introduce greater molecular diversity.

The integration of enabling technologies such as microwave irradiation is another promising direction. nih.govnih.govmdpi.com Microwave-assisted synthesis can significantly reduce reaction times and improve yields, making the production of these compounds more efficient and sustainable. nih.govresearchgate.net Furthermore, the exploration of novel and more effective catalysts, such as ytterbium (III) triflate, can enhance the efficiency of these complex transformations. nih.govmdpi.commdpi.com The development of diversity-oriented synthesis (DOS) strategies will also be crucial for systematically generating libraries of related compounds for biological screening. mdpi.com

Synthetic TechnologyDescriptionKey AdvantagesRelevant Compounds
Multicomponent Reactions (MCRs) One-pot reactions combining three or more reactants to form a complex product. nih.govHigh atom economy, operational simplicity, rapid assembly of molecular complexity. nih.govPolysubstituted pyrrolo[3,4-b]pyridin-5-ones. nih.govmdpi.com
Microwave-Assisted Synthesis Use of microwave energy to heat reactions. nih.govmdpi.comReduced reaction times, improved yields, enhanced reaction control. nih.govFluorinated-pyrrolo[3,4-b]pyridin-5-ones. nih.govmdpi.com
Cascade Reactions A series of intramolecular reactions initiated by a single event. nih.govFormation of multiple bonds in a single operation, increasing synthetic efficiency. mdpi.comDihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-ones. researchgate.net

Advanced Computational Approaches for Predictive Modeling and Mechanistic Insight

In silico methods are becoming indispensable tools in modern drug discovery and mechanistic organic chemistry. For the pyrrolo[3,4-b]pyridine class, computational approaches offer significant opportunities to accelerate research and provide deeper understanding.

Molecular docking studies have been employed to predict the binding modes of pyrrolo[3,4-b]pyridin-5-one derivatives with various biological targets, including αβ-tubulin in cancer cells and key viral proteins of SARS-CoV-2. nih.govnih.gov Future research should leverage these techniques to perform large-scale virtual screening of compound libraries against a wider array of biological targets, identifying new potential therapeutic applications.

Beyond simple docking, more advanced computational methods are needed. Quantum chemistry analyses, such as those using Density-Functional Theory (DFT), can provide profound insights into the electronic structure of these molecules and the nature of non-covalent interactions with their biological targets. nih.govnih.govresearchgate.net Molecular dynamics (MD) simulations can further elucidate the stability and dynamics of ligand-protein complexes over time, offering a more realistic picture of the binding event than static docking models. mdpi.com These computational tools can also be applied to study reaction mechanisms, for instance, to clarify whether complex cycloadditions proceed through synchronous or stepwise pathways. mdpi.com

Integration with Systems Biology for Holistic Mechanistic Understanding

The traditional "one-target, one-drug" paradigm is often insufficient to understand the full biological effect of a compound. A systems biology approach, which considers the complex network of interactions within a cell or organism, is a crucial future direction. Research has shown that pyrrolo[3,4-b]pyridin-5-ones can be computationally docked against a wide panel of proteins related to a specific disease, such as breast cancer, revealing potential interactions with multiple targets. mdpi.com

Future studies should integrate experimental screening data with computational predictions and network biology to build a comprehensive picture of how compounds like this compound affect cellular pathways. This holistic view can help to anticipate off-target effects, understand polypharmacology (the ability of a drug to interact with multiple targets), and identify synergistic interactions with other therapeutic agents.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The pyrrolo[3,4-b]pyridine scaffold has been explored for a variety of biological activities, but its full potential is likely yet to be realized. beilstein-journals.org Initial studies have identified several promising targets and applications.

Investigated ActivityPotential Target/ApplicationReference
AntidiabeticDipeptidyl peptidase-4 (DPP4) inhibitors beilstein-journals.org
Anti-epilepticCentral nervous system activity beilstein-journals.org
AnticancerTubulin polymerization inhibitors nih.gov
AntiviralSARS-CoV-2 viral proteins (e.g., Mpro) nih.govmdpi.com
AntibacterialInhibition of bacterial growth researchgate.net

A major future direction is the systematic screening of pyrrolo[3,4-b]pyridine derivatives against a broader range of biological targets. Given their structural similarity to kinase inhibitors, a focused exploration of their effects on various protein kinases involved in cancer and inflammatory diseases is warranted. nih.govchemicalbook.com Similarly, investigating their potential as inhibitors of other enzyme classes, such as proteases or phosphatases, could uncover new therapeutic avenues. mdpi.com

Furthermore, research should focus on elucidating novel mechanisms of action. For example, some derivatives have been suggested to employ a two-pronged antiviral approach, affecting both viral entry and replication. nih.govmdpi.com Investigating such multi-faceted mechanisms for other disease states could lead to the development of more robust and effective therapeutic agents.

Overcoming Synthetic and Mechanistic Challenges

Significant challenges remain in the synthesis and mechanistic understanding of pyrrolo[3,4-b]pyridines. A key hurdle is the development of truly general and robust synthetic methods that can accommodate a wide variety of substituents, which is currently a limitation. beilstein-journals.org Achieving control over stereochemistry is another challenge, as many of the current multicomponent syntheses produce racemic mixtures. nih.gov Developing asymmetric versions of these reactions would be a major advance.

Mechanistically, the complex cascade reactions often involved in the synthesis of these scaffolds are not fully understood. mdpi.com Detailed mechanistic studies, combining experimental and computational approaches, are needed to unravel these intricate transformations. This understanding is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Additionally, challenges in multi-step syntheses, such as difficult deprotection steps, can hinder the efficient production of target molecules and require further methodological development. nih.gov

Opportunities for Collaborative and Interdisciplinary Research

The multifaceted nature of developing a compound like this compound from a laboratory curiosity to a potential therapeutic agent necessitates a highly collaborative and interdisciplinary approach.

Future progress will depend on synergistic collaborations between:

Organic Chemists: To design and execute novel, efficient synthetic routes and create diverse compound libraries.

Computational Chemists: To perform predictive modeling, virtual screening, and mechanistic studies to guide synthesis and biological testing. nih.govnih.gov

Biologists and Pharmacologists: To conduct in vitro and in vivo assays to determine biological activity, identify targets, and elucidate mechanisms of action.

Structural Biologists: To solve the crystal structures of these compounds bound to their targets, providing crucial information for structure-based drug design.

Such interdisciplinary efforts are essential for tackling the existing challenges and fully exploring the therapeutic landscape of the pyrrolo[3,4-b]pyridine scaffold, ultimately accelerating the discovery and development of new medicines.

Q & A

Q. What are the common synthetic routes for 4-chloro-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one?

Methodological Answer: Synthesis typically involves multi-step reactions. A representative route includes:

  • Step 1: Preparation of a pyrrolo-pyridine/pyrazine intermediate via coupling reactions (e.g., pyridine derivatives with carbamates or cyanoacetates) .
  • Step 2: Cyclization under acidic or basic conditions to form the fused bicyclic core .
  • Step 3: Chlorination using reagents like POCl₃ or PCl₅ to introduce the chloro substituent at the 4-position .
    Key parameters include temperature control during cyclization (e.g., 80–100°C) and stoichiometric optimization for chlorination to avoid over-substitution .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify regiochemistry (e.g., chloro and carbonyl positions). For example, the carbonyl group at position 7 shows a distinct downfield shift (~170–175 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ at m/z 197.02) and isotopic patterns for chlorine .
  • HPLC-PDA: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address low yields in the final chlorination step?

Methodological Answer: Low yields often arise from incomplete substitution or side reactions. Strategies include:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DCE) to enhance reagent solubility .
  • Catalytic Additives: Introduce Lewis acids like FeCl₃ to activate the substrate .
  • Temperature Gradients: Gradual heating (e.g., 50°C → 110°C) to control reaction kinetics .
    Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) can isolate the desired product .

Q. How to resolve discrepancies in reported kinase inhibition data for this compound?

Methodological Answer: Contradictions in IC₅₀ values (e.g., EGFR inhibition ranging from nM to µM) may stem from:

  • Assay Conditions: Differences in ATP concentrations or incubation times. Validate using standardized protocols (e.g., ADP-Glo™ Kinase Assay) .
  • Enzyme Source: Recombinant vs. cell lysate-derived kinases. Use purified human kinases for consistency .
  • Compound Stability: Assess degradation in buffer (pH 7.4, 37°C) via LC-MS to rule out false negatives .

Q. What strategies enable regioselective functionalization of the pyrrolo-pyridinone core?

Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to the 5-position .
  • Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions at the 6-position using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
  • Radical Functionalization: Employ photoredox catalysis to add alkyl/aryl groups selectively to the pyrrole ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.